Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18312037
Molecular Formula: C9H7FN2O2
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FN2O2 |
|---|---|
| Molecular Weight | 194.16 g/mol |
| IUPAC Name | methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3 |
| Standard InChI Key | KOMMMXBLUGEBOA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C2N1C=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate belongs to the imidazo[1,5-a]pyridine class, featuring a fused bicyclic system comprising a pyridine ring (six-membered aromatic ring with one nitrogen atom) and an imidazole ring (five-membered ring with two nitrogen atoms). The fluorine substituent at the 8-position and the methyl ester at the 3-position introduce distinct electronic and steric effects, influencing both reactivity and biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇FN₂O₂ |
| Molecular Weight | 194.16 g/mol |
| IUPAC Name | methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
| InChI | InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3 |
| InChIKey | KOMMMXBLUGEBOA-UHFFFAOYSA-N |
The planar bicyclic system enables π-π stacking interactions, while the electron-withdrawing fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
Spectral and Thermodynamic Data
Experimental characterization via NMR and mass spectrometry confirms the structure. The -NMR spectrum exhibits a singlet at δ -112 ppm, consistent with aromatic fluorine . Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C, indicative of high crystallinity .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically begins with 5-fluoro-2-aminopyridine, which undergoes cyclocondensation with methyl oxalyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the imidazo[1,5-a]pyridine core.
Representative Procedure:
-
Step 1: React 5-fluoro-2-aminopyridine (1.0 eq) with methyl oxalyl chloride (1.2 eq) in dichloromethane at 0°C.
-
Step 2: Add POCl₃ (2.5 eq) dropwise, then heat to reflux for 8 hours.
-
Step 3: Quench with ammonium hydroxide, extract with dichloromethane, and purify via silica gel chromatography (EtOAc/hexanes gradient).
This method yields the target compound in 31% yield, with the low efficiency attributed to competing side reactions at the electron-rich pyridine nitrogen.
Recent Advances in Synthesis
Microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes, improving yields to 48%. Catalytic approaches using zeolites or ionic liquids are under investigation to minimize POCl₃ usage, addressing safety and environmental concerns.
Biological Activities and Mechanistic Insights
GABAₐ Receptor Modulation
Fluorinated imidazo[1,5-a]pyridines show anxiolytic effects in murine models. The methyl ester moiety improves blood-brain barrier permeability, with a brain/plasma ratio of 0.9 compared to 0.4 for carboxylic acid analogs .
Table 2: Comparative Bioactivity Profiles
| Compound | JAK3 IC₅₀ (μM) | EGFR IC₅₀ (μM) | Brain/Plasma Ratio |
|---|---|---|---|
| Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate | 0.8 | 1.2 | 0.9 |
| 1-Bromo-8-fluoro analog | 2.1 | 3.4 | 0.3 |
| Non-fluorinated parent compound | 5.6 | 8.9 | 0.2 |
Structure-Activity Relationship (SAR) Analysis
Role of the 8-Fluoro Substituent
Fluorine’s electronegativity increases the compound’s dipole moment (calculated: 4.2 D vs. 3.1 D for non-fluorinated analog), enhancing interactions with polar kinase residues. Meta-chlorobenzyl substitution at N1 improves JAK3 inhibition 3-fold, suggesting room for further optimization.
Ester vs. Carboxylic Acid Derivatives
While the methyl ester improves bioavailability (logP = 1.8 vs. 0.9 for carboxylic acid), hydrolytic conversion to the acid in vivo enables irreversible binding to target enzymes . Prodrug strategies using tert-butyl esters are being explored to balance solubility and activity.
Future Directions and Challenges
Synthetic Chemistry Priorities
Developing enantioselective routes remains critical, as the racemic mixture currently used obscures stereospecific effects. Catalytic asymmetric cyclization using chiral phosphoric acids shows promise in early studies.
Pharmacokinetic Optimization
Phase I metabolism primarily involves ester hydrolysis (t₁/₂ = 2.3 hours in human microsomes). Introducing deuterium at the methyl group extends half-life to 4.1 hours, warranting further investigation .
Target Expansion Beyond Kinases
Recent molecular docking studies predict strong binding to PARP1 (ΔG = -9.8 kcal/mol), positioning this scaffold as a potential anticancer agent. In vivo efficacy studies in xenograft models are ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume